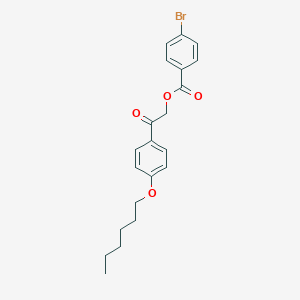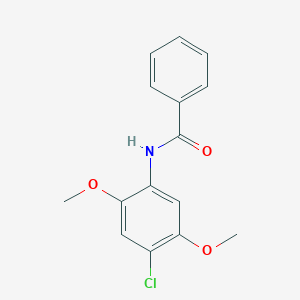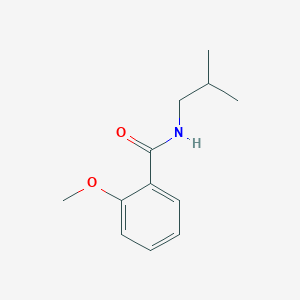
6-(4-morpholinyl)-3(2H)-pyridazinethione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-morpholinyl)-3(2H)-pyridazinethione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyridazine ring and a morpholine ring, and it has been found to have a range of biochemical and physiological effects. In
作用机制
6-(4-morpholinyl)-3(2H)-pyridazinethione is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopamine neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death. The mechanism of action of this compound has been extensively studied and has provided insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome. This compound has also been found to induce oxidative stress, mitochondrial dysfunction, and inflammation in the brain.
实验室实验的优点和局限性
6-(4-morpholinyl)-3(2H)-pyridazinethione has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, allowing for the study of Parkinson's disease. However, this compound has several limitations, including its high reactivity and sensitivity to air and moisture, which can make it challenging to synthesize and handle.
未来方向
There are several future directions for research on 6-(4-morpholinyl)-3(2H)-pyridazinethione, including the development of new synthesis methods that are more efficient and less sensitive to air and moisture. Additionally, researchers are exploring the use of this compound as a tool for studying other neurological disorders and developing new treatments. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
合成方法
6-(4-morpholinyl)-3(2H)-pyridazinethione can be synthesized using a variety of methods, including the reaction of 4-chloropyridazine with morpholine in the presence of a base, or the reaction of 4-aminopyridazine with chloroacetyl chloride followed by reaction with morpholine. The synthesis of this compound can be challenging due to its high reactivity and sensitivity to air and moisture.
科学研究应用
6-(4-morpholinyl)-3(2H)-pyridazinethione has been used in a variety of scientific research applications, including as a tool for studying Parkinson's disease. This compound is converted to MPP+ in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and other animals. This has allowed researchers to study the mechanisms of Parkinson's disease and develop potential treatments.
属性
分子式 |
C8H11N3OS |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
3-morpholin-4-yl-1H-pyridazine-6-thione |
InChI |
InChI=1S/C8H11N3OS/c13-8-2-1-7(9-10-8)11-3-5-12-6-4-11/h1-2H,3-6H2,(H,10,13) |
InChI 键 |
ZFUBJVUAYGFVSV-UHFFFAOYSA-N |
手性 SMILES |
C1COCCN1C2=NN=C(C=C2)S |
SMILES |
C1COCCN1C2=NNC(=S)C=C2 |
规范 SMILES |
C1COCCN1C2=NNC(=S)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B274054.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-(2-naphthyloxy)acetohydrazide](/img/structure/B274055.png)
![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)


![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![4-chloro-N'-[2,2,2-trifluoro-1-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)ethylidene]benzohydrazide](/img/structure/B274072.png)
![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)